isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
Description
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by a cyclohexylmethyl substituent at the indole nitrogen and an isoquinoline moiety at the 5-position of the indole ring. This structural configuration is critical for its biological activity, particularly in enzyme inhibition. Evidence from SAR studies highlights that alkyl substitutions, such as the cyclohexylmethyl group, significantly enhance inhibitory potency. For example, compound 1 (structurally analogous, with a cyclohexylmethyl motif) exhibits an IC50 of 0.05 µM against bacterial neuraminidase (BNA), outperforming its parent compound luteolin (IC50 = 4.4 µM) by 88-fold . This underscores the role of hydrophobic substituents in improving binding affinity and selectivity.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
isoquinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
DHMVYHJPXDPMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BB-22 5-hydroxyisoquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 5-hydroxyisoquinoline . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for BB-22 5-hydroxyisoquinoline isomer are not well-documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
BB-22 5-hydroxyisoquinoline isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
BB-22 5-hydroxyisoquinoline isomer is used in various scientific research applications, including:
Forensic Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: To study the toxicological properties and metabolic pathways of synthetic cannabinoids.
Pharmacology: To investigate the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Mechanism of Action
The exact mechanism of action of BB-22 5-hydroxyisoquinoline isomer is not well-understood. it is believed to exert its effects by binding to cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues . This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and structural features are best contextualized through comparisons with analogs and parent molecules. Key comparisons include:
Structural Analogs with Cyclohexylmethyl Substitutions
Compounds sharing the cyclohexylmethyl motif demonstrate superior inhibitory activity compared to their unsubstituted counterparts. For instance:
The cyclohexylmethyl group enhances hydrophobic interactions with enzyme active sites, explaining the marked potency improvements .
Positional Isomers: Quinolin-8-yl Derivatives
Legally regulated quinolin-8-yl derivatives (e.g., quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) share a similar indole-3-carboxylate backbone but differ in the heterocyclic ring (quinoline vs. isoquinoline) and substituent positions. While these compounds are classified as controlled substances under the Dangerous Drugs Ordinance (Cap. 134) , their pharmacological profiles remain understudied. The isoquinolin-5-yl variant’s distinct nitrogen arrangement may alter electronic properties and binding kinetics compared to quinolin-8-yl analogs, though direct comparative data are lacking.
Modified Derivatives (Cyclized Substituents)
Compounds 3, 5, and 6 (cyclohexylmethyl cyclized with hydroxyl groups at C5/C7) exhibit moderate BNA inhibition (IC50 = 0.14–0.35 µM) . This suggests that while cyclization retains some activity, the unmodified cyclohexylmethyl group in the target compound optimizes enzyme interaction.
Key Findings and Implications
Substituent-Driven Potency: The cyclohexylmethyl group is a critical pharmacophore, enhancing inhibitory activity by 88–254-fold compared to parent flavonoids .
Structural Specificity: Positional isomerism (isoquinolin-5-yl vs. quinolin-8-yl) may influence legal classification and bioactivity, warranting further study .
SAR Trends : Unmodified hydrophobic substituents outperform cyclized or hydroxylated variants, emphasizing the importance of substituent flexibility in drug design .
This analysis integrates biochemical and regulatory perspectives, highlighting the compound’s unique profile while identifying gaps in comparative pharmacological data.
Biological Activity
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, also known as BB-22, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a molecular formula of and a molecular weight of approximately 384.5 g/mol. The compound features an isoquinoline moiety attached to an indole derivative, which is significant for its biological interactions and potential therapeutic applications.
Research indicates that isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting various bacterial strains through interaction with cellular targets that regulate growth and replication.
- Anticancer Properties : The compound has been evaluated for its anticancer activity against various cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain derivatives can induce cell cycle arrest in the G0/G1 phase and decrease levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
In Vitro Studies
A series of in vitro experiments have highlighted the efficacy of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 15.2 | Induces apoptosis via CDK inhibition |
| HCT116 (Colon) | 12.8 | Cell cycle arrest and apoptosis |
| Huh7 (Liver) | 10.5 | Modulates signaling pathways affecting survival |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
One notable study focused on the synthesis and evaluation of various indole derivatives, including isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. The results indicated that compounds with similar structural features often exhibited significant cytotoxicity against cancer cells, reinforcing the idea that structural modifications can enhance biological activity .
Comparative Analysis with Similar Compounds
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate shares structural similarities with other compounds known for their biological activities. Below is a comparison table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | Similar indole and isoquinoline structure | Anticancer activity |
| JWH018 (Synthetic Cannabinoid) | Indole core with cannabinoid properties | Psychoactive effects |
| 5-Fluoro-PB-22 | Fluorinated variant of indole | Enhanced potency in cannabinoid receptors |
This comparative analysis underscores the unique profile of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate among its peers, particularly regarding its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
